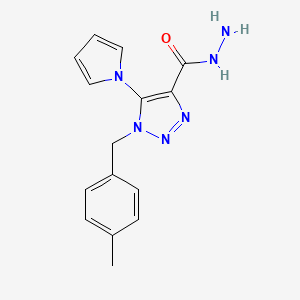
1-(4-methylbenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-methylphenyl)methyl]-5-(pyrrol-1-yl)-1,2,3-triazole-4-carbohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methylphenyl)methyl]-5-(pyrrol-1-yl)-1,2,3-triazole-4-carbohydrazide typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,3-triazole core.
Introduction of the Pyrrole Group: The pyrrole group can be introduced via a substitution reaction where a suitable pyrrole derivative reacts with the triazole intermediate.
Attachment of the Carbohydrazide Group: The final step involves the reaction of the triazole-pyrrole intermediate with a hydrazide derivative to form the carbohydrazide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1-[(4-methylphenyl)methyl]-5-(pyrrol-1-yl)-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound.
科学研究应用
1-[(4-methylphenyl)methyl]-5-(pyrrol-1-yl)-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer properties.
Agriculture: The compound is explored for its use as a pesticide or herbicide due to its biological activity.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties.
作用机制
The mechanism of action of 1-[(4-methylphenyl)methyl]-5-(pyrrol-1-yl)-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The exact molecular pathways can vary depending on the specific application and target organism.
相似化合物的比较
Similar Compounds
- 1-[(4-chlorophenyl)methyl]-5-(pyrrol-1-yl)-1,2,3-triazole-4-carbohydrazide
- 1-[(4-bromophenyl)methyl]-5-(pyrrol-1-yl)-1,2,3-triazole-4-carbohydrazide
- 1-[(4-fluorophenyl)methyl]-5-(pyrrol-1-yl)-1,2,3-triazole-4-carbohydrazide
Uniqueness
1-[(4-methylphenyl)methyl]-5-(pyrrol-1-yl)-1,2,3-triazole-4-carbohydrazide is unique due to the presence of the methyl group on the phenyl ring, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in potency, selectivity, and overall efficacy compared to similar compounds.
属性
分子式 |
C15H16N6O |
|---|---|
分子量 |
296.33 g/mol |
IUPAC 名称 |
1-[(4-methylphenyl)methyl]-5-pyrrol-1-yltriazole-4-carbohydrazide |
InChI |
InChI=1S/C15H16N6O/c1-11-4-6-12(7-5-11)10-21-15(20-8-2-3-9-20)13(18-19-21)14(22)17-16/h2-9H,10,16H2,1H3,(H,17,22) |
InChI 键 |
YBTGPALCWSHAGS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NN)N3C=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Bis[(3,4-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12499433.png)
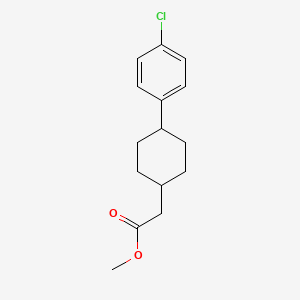
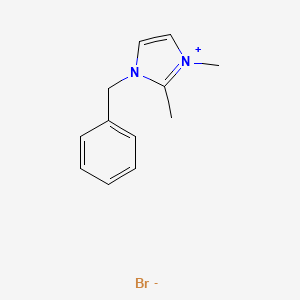
![6-(4-Phenylbutan-2-YL)-[1,2,3]thiadiazolo[5,4-D]pyrimidin-7-one](/img/structure/B12499452.png)
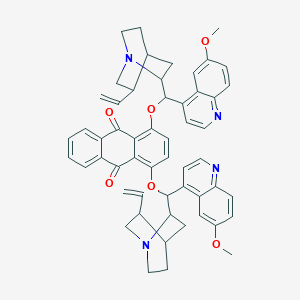
![5-ethylsulfanyl-4-(4-methoxyphenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene](/img/structure/B12499466.png)
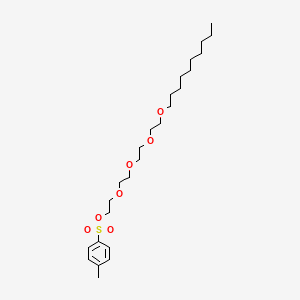
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-ylthiourea](/img/structure/B12499475.png)
![N-cyclohexyl-N-methyl-2-[6-methyl-3-(2-methylpropyl)-2-(methylsulfanyl)-4-oxo-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B12499480.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B12499484.png)
![N-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12499485.png)
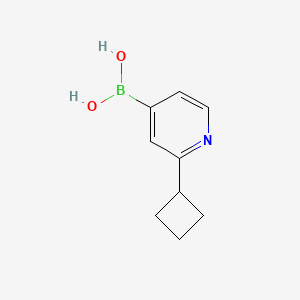
![N-({5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B12499503.png)

